molecular formula C19H16ClNO2 B5874137 N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5874137
M. Wt: 325.8 g/mol
InChI Key: ZJBZJWTVFLZKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide, also known as Compound A, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A is not fully understood, but it is believed to act through multiple pathways. In cancer, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In inflammation, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorders, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to activate certain neuroprotective pathways and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to have various biochemical and physiological effects. In cancer, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A in lab experiments is its low molecular weight, which allows for easy penetration into cells and tissues. Another advantage is its stability and solubility in various solvents. However, one limitation is its low bioavailability, which may require the use of higher concentrations in experiments.

Future Directions

For research on N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A may provide insight into its potential use as a therapeutic agent in humans.
In conclusion, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A may provide valuable insights into its potential as a therapeutic agent in humans.

Synthesis Methods

N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylaniline with 2-naphthol to form an intermediate compound, which is then reacted with acetic anhydride to produce N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A. The purity and yield of N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A can be improved by using different purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have shown that N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-13-10-16(20)7-9-18(13)21-19(22)12-23-17-8-6-14-4-2-3-5-15(14)11-17/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBZJWTVFLZKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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